- Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst, Synthetic Communications, 2018, 48(3), 267-277
Cas no 91374-21-9 (Ropinirole)
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome (RLS). Its selective action on dopamine D2-like receptors helps alleviate motor symptoms by compensating for dopamine deficiency in the brain. The compound exhibits high bioavailability and rapid absorption, with peak plasma concentrations achieved within 1-2 hours post-administration. Ropinirole's metabolite profile is well-characterized, with minimal hepatic interaction, reducing the risk of drug-drug interactions. Its extended-release formulation provides sustained therapeutic effects, improving patient compliance. Clinical studies demonstrate efficacy in reducing both early and advanced Parkinson's symptoms, as well as RLS severity, with a generally favorable tolerability profile.
Ropinirole structure
Product Name:Ropinirole
Ropinirole Chemical and Physical Properties
Names and Identifiers
-
- Ropinirole
- (Ropinirole )
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-
- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one
- Ropinirole (as hydrochloride)
- ROPINIROLE INTERMEIDATES:
- Ropinirolum
- Unii-030pyr8953
- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one (ACI)
- NP 201
- SKF 101468
- 4-(2-(Dipropylamino)ethyl)indolin-2-one
- NCGC00015893-03
- AB01563044_02
- BRD-K15933101-003-07-9
- Ropinirole (USAN/INN)
- CS-0009561
- 2H-Indol-2-one, 4-(2-(dipropylamino)ethyl)-1,3-dihydro-
- 4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
- Ropinirol (INN-Spanish)
- SKF-101468
- GTPL7295
- Lopac0_001101
- NCGC00015893-04
- 4-[2-(dipropylamino)ethyl]-3H-indol-2-ol
- G78293
- Tox21_110256_1
- ROPINIROLE [MI]
- Narapin
- 4-[2-(Dipropylamino)ethyl]2-indolinone
- NCGC00015893-01
- BRD-K15933101-003-01-2
- SR-01000076215-3
- 91374-21-9
- BCP09383
- ROPINIROLE [USAN]
- L000520
- Q420590
- NCGC00096064-02
- Ropitor (TN)
- CAS-91374-21-9
- Lopac-R-4152
- DTXSID8045195
- N04BC04
- CHEBI:8888
- NSC758917
- NCGC00096064-01
- EN300-708794
- Ropitor
- 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one
- NCGC00015893-02
- SCHEMBL35212
- ROPINIROLE [VANDF]
- 030PYR8953
- SDCCGSBI-0051070.P002
- NCGC00094373-12
- DB00268
- AB01563044_01
- BIDD:GT0826
- ropinirol
- 4-(2-(Dipropylamino)ethyl)-1,3-dihydro-2H-indol-2-one
- AKOS015843123
- HMS2093K04
- ROPINIROLE [INN]
- 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one
- Ropinirol [INN-Spanish]
- Tox21_110256
- C07564
- 4-[2-(dipropylamino)ethyl]-2,3-dihydro-1h-indol-2-one
- CHEMBL589
- NSC 758917
- Ropinirolum (Latin)
- Ropinirolum (INN-Latin)
- CCG-205177
- Ropinirolum [INN-Latin]
- BDBM50020680
- NS00008049
- HY-B0623
- SB65618
- SK&F 101468
- HSDB 8252
- D08489
- Pharmakon1600-01505178
- NSC-758917
- Ropinirole [USAN:INN:BAN]
- BRD-K15933101-003-06-1
- NCGC00015893-06
- ROPINIROLE [WHO-DD]
- STL454344
- SPECTRUM1505178
- DTXCID6025195
- 4-[2-(dipropylamino)ethyl]-1.3-dihydro-2H-indol-2-one
- SK&F-101468
-
- MDL: MFCD00864147
- Inchi: 1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
- InChI Key: UHSKFQJFRQCDBE-UHFFFAOYSA-N
- SMILES: O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1
Computed Properties
- Exact Mass: 267.23300
- Monoisotopic Mass: 260.188863
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: crystallization
- Density: 1.04
- Melting Point: 243-250 ºC
- Boiling Point: 410.5 °C at 760 mmHg
- Flash Point: 202 °C
- Refractive Index: 1.538
- PSA: 32.34000
- LogP: 2.98370
- Solubility: Not determined
Ropinirole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-1020-1MG |
Ropinirole HCl |
91374-21-9 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | BS-1020-5MG |
Ropinirole HCl |
91374-21-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | BS-1020-10MG |
Ropinirole HCl |
91374-21-9 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| Enamine | EN300-708794-1.0g |
4-[2-(dipropylamino)ethyl]-2,3-dihydro-1H-indol-2-one |
91374-21-9 | 1g |
$0.0 | 2023-06-05 | ||
| Aaron | AR01EFED-250mg |
ropinirole |
91374-21-9 | 97% | 250mg |
$135.00 | 2025-02-10 | |
| Aaron | AR01EFED-1g |
ropinirole |
91374-21-9 | 97% | 1g |
$375.00 | 2025-02-10 | |
| Aaron | AR01EFED-5g |
ropinirole |
91374-21-9 | 97% | 5g |
$1061.00 | 2025-02-10 | |
| 1PlusChem | 1P01EF61-250mg |
Ropinirole |
91374-21-9 | ≥97% | 250mg |
$110.00 | 2024-04-20 | |
| 1PlusChem | 1P01EF61-1g |
Ropinirole |
91374-21-9 | ≥97% | 1g |
$278.00 | 2024-04-20 | |
| 1PlusChem | 1P01EF61-5g |
Ropinirole |
91374-21-9 | ≥97% | 5g |
$779.00 | 2024-04-20 |
Ropinirole Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Toluene ; 0 - 5 °C
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 Catalysts: Nickel ; 5 °C → 30 °C
1.3 30 °C → 80 °C
1.4 Reagents: Sodium borohydride ; 80 °C; 3 h, 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Water ; 5 h, reflux
Reference
- Process for preparation of Ropinirole hydrochloride from benzeneethanol, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt
Reference
- Synthesis and Pharmacological Evaluation of Dual Acting Ligands Targeting the Adenosine A2A and Dopamine D2 Receptors for the Potential Treatment of Parkinson's Disease, Journal of Medicinal Chemistry, 2015, 58(2), 718-738
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt
Reference
- Investigation of novel ropinirole analogues: synthesis, pharmacological evaluation and computational analysis of dopamine D2 receptor functionalized congeners and homobivalent ligands, MedChemComm, 2014, 5(7), 891-898
Production Method 6
Reaction Conditions
1.1 Reagents: 3H-1,2-Benziodoxol-3-one, 1-fluoro- Solvents: 1,4-Dioxane , Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation, European Journal of Organic Chemistry, 2018, 2018(12), 1437-1442
Production Method 7
Reaction Conditions
1.1 Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 1.5 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
Reference
- The development of a short route to the API ropinirole hydrochloride, Organic & Biomolecular Chemistry, 2015, 13(42), 10532-10539
Production Method 8
Reaction Conditions
Reference
- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652
Ropinirole Raw materials
- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one
- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-
- Desoxo-2-ene Ropinirole
- N-Despropyl Ropinirole
- Ropinirole hydrochloride
Ropinirole Preparation Products
Ropinirole Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91374-21-9)累匹利洛 、罗匹尼罗
Order Number:LE5710734
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
Price ($):discuss personally
Email:18501500038@163.com
Ropinirole Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91374-21-9)累匹利洛 、罗匹尼罗
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry